molecular formula C31H24P+ B12675569 9H-Fluoren-9-yltriphenylphosphonium bromide CAS No. 57945-50-3

9H-Fluoren-9-yltriphenylphosphonium bromide

Cat. No.: B12675569
CAS No.: 57945-50-3
M. Wt: 427.5 g/mol
InChI Key: RHQCZVBDCJPOMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yltriphenylphosphonium bromide typically involves the reaction of 9H-fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:

9H-fluorene+triphenylphosphine+brominating agent9H-Fluoren-9-yltriphenylphosphonium bromide\text{9H-fluorene} + \text{triphenylphosphine} + \text{brominating agent} \rightarrow \text{this compound} 9H-fluorene+triphenylphosphine+brominating agent→9H-Fluoren-9-yltriphenylphosphonium bromide

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Fluoren-9-yltriphenylphosphonium bromide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding phosphine and fluorenyl derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like , , or can be used under basic conditions.

Major Products:

    Oxidation: Oxidized phosphonium salts.

    Reduction: Phosphine and fluorenyl derivatives.

    Substitution: Substituted phosphonium salts with various nucleophiles.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-yltriphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The phosphonium cation is highly reactive and can form stable complexes with nucleophiles . The compound’s ability to cross cell membranes makes it useful in biological applications, where it can target specific cellular compartments .

Properties

CAS No.

57945-50-3

Molecular Formula

C31H24P+

Molecular Weight

427.5 g/mol

IUPAC Name

9H-fluoren-9-yl(triphenyl)phosphanium

InChI

InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1

InChI Key

RHQCZVBDCJPOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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